molecular formula C13H15N3O B2732853 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 887220-96-4

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2732853
M. Wt: 229.283
InChI Key: FOGBSBXOAACIHS-UHFFFAOYSA-N
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Description

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C13H17N3O . It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one consists of a spirocyclic system, which includes a phenyl group attached to a triaza ring .


Physical And Chemical Properties Analysis

The compound has a melting point of 188-191 °C . It has a molecular weight of 231.29 . The SMILES string representation of the molecule is O=C1NCN(c2ccccc2)C13CCNCC3 .

Scientific Research Applications

  • Antibacterial Activity

    • Field : Medical Science
    • Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity .
    • Methods : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The antibacterial activity was evaluated using the microbroth dilution method .
    • Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Anti-Leukemic Activity

    • Field : Oncology
    • Application : The compound 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one shows interesting cytotoxic potential against several human leukemia cell lines .
    • Methods : The compound was synthesized from 2-nitroaniline and its structure was characterized by FT-IR, 1H-NMR, 13C-NMR, X-Ray and HRMS spectral analysis .
    • Results : The compound showed promising biological activity towards human leukemia cells .
  • Inhibition of Permeability Transition Pores

    • Field : Molecular Biology
    • Application : 1,3,8-Triazaspiro[4.5]decane derivatives have been found to inhibit permeability transition pores through a FO-ATP synthase c subunit Glu119-independent mechanism . This is particularly important in the context of ischemia reperfusion injury (IRI) .
    • Methods : The study involved the synthesis of 1,3,8-Triazaspiro[4.5]decane derivatives and their testing on permeability transition pores .
    • Results : The study demonstrated that 1,3,8-Triazaspiro[4.5]decane derivatives inhibit permeability transition pores, preventing Oligomycin A-related side effects .
  • Antihyperalgesic Effects

    • Field : Pharmacology
    • Application : Certain derivatives of 1,3,8-triazaspiro[4.5]decane, such as dec-3-yl]-acetic acid (DiPOA), have been found to produce antihyperalgesic effects .
    • Methods : The study involved the synthesis of DiPOA and its testing on animal models .
    • Results : The study found that peripheral inflammation causes an increase in mu receptor levels on peripheral terminals of primary afferent neurons, and that activation of these receptors produces antihyperalgesic effects .
  • Antibacterial Activity

    • Field : Medical Science
    • Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity .
    • Methods : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The antibacterial activity was evaluated using the microbroth dilution method .
    • Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Synthesis of Azapentalenes

    • Field : Organic Chemistry
    • Application : The azido group substituted ortho to the pyrazole of certain compounds has been used in the synthesis of azapentalenes .
    • Methods : The study involved the synthesis of azapentalenes from an N-iodonium intermediate by displacement of an adjacent nitrogen atom of the attached pyrazole .
    • Results : The study demonstrated the successful synthesis of azapentalenes .

properties

IUPAC Name

3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGBSBXOAACIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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